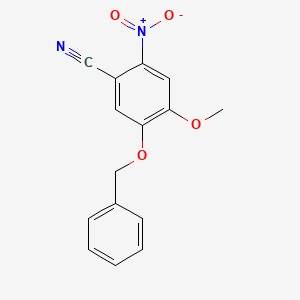
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
概要
説明
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound with a complex aromatic structure It features a benzyloxy group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This can be done by reacting the nitrated intermediate with benzyl alcohol in the presence of a base like potassium carbonate.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Amine Derivatives: From the reduction of the nitrile group.
Substituted Derivatives: From nucleophilic substitution of the benzyloxy group.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
作用機序
The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its functional groups can interact with specific molecular targets, potentially inhibiting or activating biological pathways.
類似化合物との比較
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)phenyl derivatives
- Pyrazole derivatives
Comparison: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a distinct set of chemical properties that can be exploited in various fields of research and industry.
生物活性
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is a complex organic compound with potential biological activity due to its unique structural features. This article explores its biological interactions, mechanisms, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 284.27 g/mol. The compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzonitrile structure, contributing to its reactivity and potential biological applications.
Research indicates that the biological activity of this compound may be related to its interactions with various biological targets. However, specific mechanisms of action remain largely uncharacterized. The compound's structural similarity to other nitroaromatic compounds suggests it may share certain biological properties, including potential antimicrobial or anticancer activities.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile | 192869-57-1 | Contains an amino group; potential for different reactivity |
| 4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile | 1019115-11-7 | Different positioning of functional groups; unique reactivity |
| 5-Methoxy-2-nitrobenzonitrile | 38469-84-0 | Lacks benzyloxy; simpler structure affecting biological activity |
This table illustrates how variations in functional groups and their positions can influence the biological activity and reactivity profiles of these compounds.
Applications in Medicinal Chemistry
This compound has been investigated for its potential applications in drug development. Its unique combination of functional groups allows it to serve as an important intermediate in organic synthesis, which could lead to the discovery of novel therapeutic agents targeting various diseases.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, broader research into similar nitroaromatic compounds has provided insights into their biological activities:
- Antiviral Activity : Some derivatives of nitroaromatic compounds have exhibited antiviral properties against viruses such as HBV and HIV, suggesting that this compound may warrant further investigation in this area .
- Cytotoxicity Studies : Preliminary studies indicate that related compounds can exhibit cytotoxic effects on various cancer cell lines, emphasizing the need for further exploration into the anticancer potential of this compound.
特性
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZEYWNUBKJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














